molecular formula C17H15ClN4O B6003735 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine

4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine

Cat. No. B6003735
M. Wt: 326.8 g/mol
InChI Key: DCOCFUXXJRWNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine, also known as CPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPTA belongs to the class of triazine derivatives and has been studied for its biological and chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine can induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been studied for its potential as an anti-inflammatory and anti-oxidant agent. Studies have shown that 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine can reduce inflammation and oxidative stress in animal models, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been shown to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments. However, one limitation of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine. One area of interest is the development of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine and its potential applications in various fields of science.

Synthesis Methods

4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine can be synthesized through a multi-step process that involves the reaction of 4-chloro-6-ethoxy-1,3,5-triazine with aniline and subsequent purification steps. The synthesis of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine is a complex process that requires careful control of reaction conditions to obtain a high yield and purity.

Scientific Research Applications

4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been investigated for its anti-cancer properties. Studies have shown that 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-2-23-17-20-15(18)19-16(21-17)22(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOCFUXXJRWNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.